1-Pyrrolidinamine, N,N-dimethyl-
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Overview
Description
1-Pyrrolidinamine, N,N-dimethyl- is a chemical compound with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.1888 g/mol . It is a derivative of pyrrolidine, where the nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
1-Pyrrolidinamine, N,N-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with formaldehyde and dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
1-Pyrrolidinamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
1-Pyrrolidinamine, N,N-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-Pyrrolidinamine, N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways .
Comparison with Similar Compounds
1-Pyrrolidinamine, N,N-dimethyl- can be compared with other similar compounds, such as:
1-Benzyl-N,N-dimethyl-3-pyrrolidinamine: This compound has a benzyl group attached to the nitrogen atom, which can influence its chemical properties and applications.
N,1-Dimethyl-3-pyrrolidinamine: Similar in structure but with different substitution patterns, affecting its reactivity and uses.
1-Propyl-3-pyrrolidinamine: The presence of a propyl group can alter its physical and chemical properties. These comparisons highlight the uniqueness of 1-Pyrrolidinamine, N,N-dimethyl- in terms of its specific substitution pattern and resulting properties.
Properties
IUPAC Name |
N,N-dimethylpyrrolidin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7(2)8-5-3-4-6-8/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKKDUXAKODAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202056 |
Source
|
Record name | 1-Pyrrolidinamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53779-90-1 |
Source
|
Record name | 1-Pyrrolidinamine, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053779901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrrolidinamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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